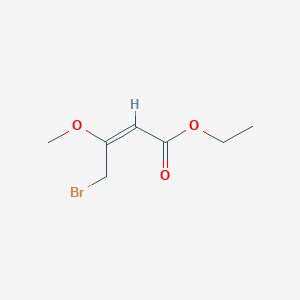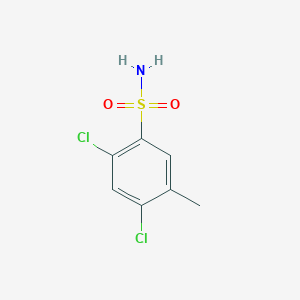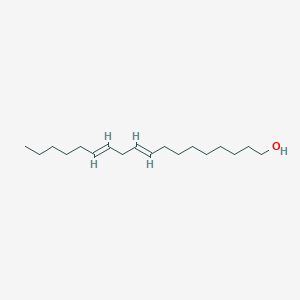![molecular formula C10H8Cl2N2O2S B224382 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole, commonly known as DMSO-PZ or Pyrazole-4-carboxylic acid 2,4-dichloro-5-methylphenylsulfonyl-, is a sulfonylpyrazole derivative used in scientific research. It has gained attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of DMSO-PZ is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. DMSO-PZ has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMSO-PZ has also been shown to activate the mitochondrial pathway of apoptosis in cancer cells by inducing the release of cytochrome c and activating caspases.
Biochemical and Physiological Effects:
DMSO-PZ has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. DMSO-PZ has also been found to inhibit the proliferation and migration of cancer cells by targeting various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, DMSO-PZ has been found to protect neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSO-PZ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. DMSO-PZ has also been shown to be effective at low concentrations, making it a cost-effective research tool. However, there are also some limitations to the use of DMSO-PZ in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DMSO-PZ has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on DMSO-PZ. One area of interest is the development of novel derivatives of DMSO-PZ with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of DMSO-PZ in various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanism of action of DMSO-PZ and its effects on various signaling pathways in cells. Overall, DMSO-PZ has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of DMSO-PZ involves the reaction of pyrazole-4-carboxylic acid with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified by column chromatography to obtain pure DMSO-PZ.
Aplicaciones Científicas De Investigación
DMSO-PZ has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. DMSO-PZ has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial pathway. In addition, DMSO-PZ has been found to protect neurons from oxidative stress and neurotoxicity.
Propiedades
Nombre del producto |
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole |
|---|---|
Fórmula molecular |
C10H8Cl2N2O2S |
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-5-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-5-10(9(12)6-8(7)11)17(15,16)14-4-2-3-13-14/h2-6H,1H3 |
Clave InChI |
YHXWFQVZOHWCIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CC=N2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)




